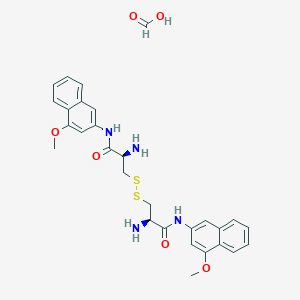
6-Amino-3-((4-((4-aminophenyl)azo)-6-methoxy-m-tolyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-[[4-[(4-aminophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to form stable azo compounds, which are essential for producing various dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[[4-[(4-aminophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-m-toluidine to form the azo compound.
Further Coupling: This intermediate azo compound is further coupled with 4-hydroxynaphthalene-2-sulfonic acid under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-[[4-[(4-aminophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulfonic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles can be used to substitute the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with different substituents replacing the sulfonic acid group.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-[[4-[(4-aminophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of textiles, inks, and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable azo bonds. These bonds are responsible for the compound’s vibrant color properties, making it useful in dye applications. The molecular targets and pathways involved include interactions with various substrates to form stable complexes, which can then be used in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoazobenzene: Another azo compound used in dye production.
2-Amino-4-hydroxy-5-nitrophenylazo: Similar in structure but with different functional groups, leading to different properties.
1-Amino-2-naphthol-4-sulfonic acid: Used in similar applications but has different reactivity due to its structural differences.
Uniqueness
6-Amino-3-[[4-[(4-aminophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulfonic acid is unique due to its specific combination of functional groups, which provide it with distinct chemical and physical properties. Its ability to form stable azo bonds and its vibrant color make it particularly valuable in the dye industry .
Eigenschaften
CAS-Nummer |
25180-12-5 |
|---|---|
Molekularformel |
C24H22N6O5S |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
6-amino-3-[[4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H22N6O5S/c1-13-9-20(21(35-2)12-19(13)28-27-17-7-5-15(25)6-8-17)29-30-23-22(36(32,33)34)10-14-3-4-16(26)11-18(14)24(23)31/h3-12,31H,25-26H2,1-2H3,(H,32,33,34) |
InChI-Schlüssel |
XEOHZCPNNCIHDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)




![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)






